

Reproducibility of C3TD879 Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: C3TD879

Cat. No.: B12368766

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This guide provides a comprehensive comparison of the experimental findings for **C3TD879**, a first-in-class inhibitor of Citron Kinase (CITK), with available data for an alternative compound and a negative control. Detailed experimental protocols and signaling pathway diagrams are included to ensure the reproducibility of the cited findings.

Introduction to C3TD879

C3TD879 is a potent and selective, Type I kinase inhibitor of Citron Kinase (CITK).^{[1][2][3]} It has been developed as a chemical probe to investigate the complex biology of CITK, a serine/threonine kinase that plays a crucial role in cytokinesis.^{[1][3]}

Quantitative Data Summary

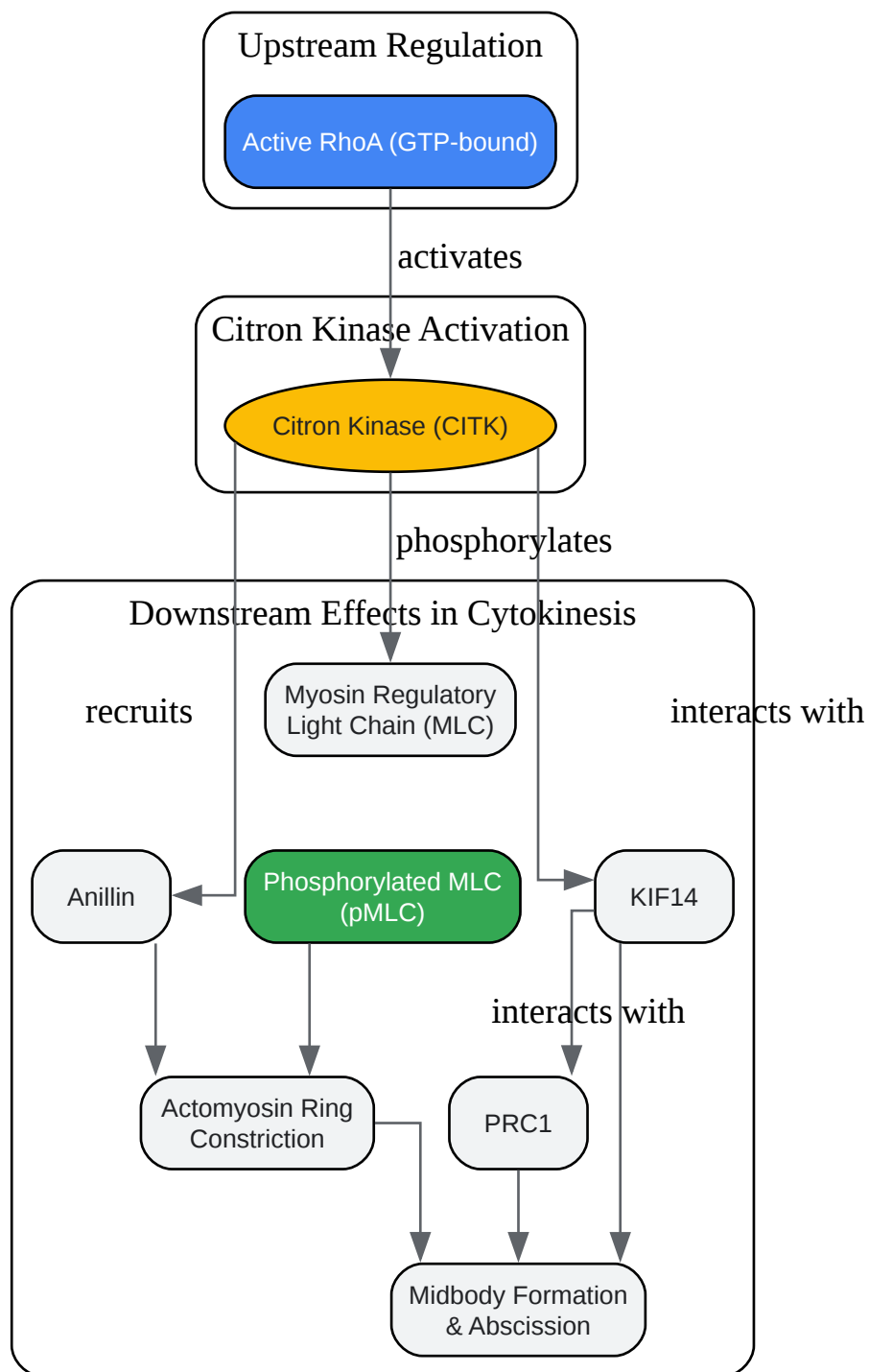
The following tables summarize the key quantitative data for **C3TD879**, a known alternative inhibitor OTS-167, and the negative control **C3TD879-N**.

Compound	Target	Assay Type	Value	Reference
C3TD879	CITK	Biochemical IC50	12 nM	[1][2][3][4]
Full-length human CITK	in-cell NanoBRET Kd	< 10 nM	[1][2][3][4]	
OTS-167	MELK	Biochemical IC50	0.41 nM	[5]
CITK	Biochemical IC50	Data not publicly available		
C3TD879-N	CITK	Biochemical/in- cell activity	Data not publicly available, but characterized as an inactive control	[6]

Table 1: Comparison of Inhibitor Potency. This table highlights the high potency of **C3TD879** for CITK. While OTS-167 is a potent inhibitor of its primary target MELK, its specific activity against CITK is not readily available in the public domain. **C3TD879-N** is designed as an inactive control for **C3TD879**.^[6]

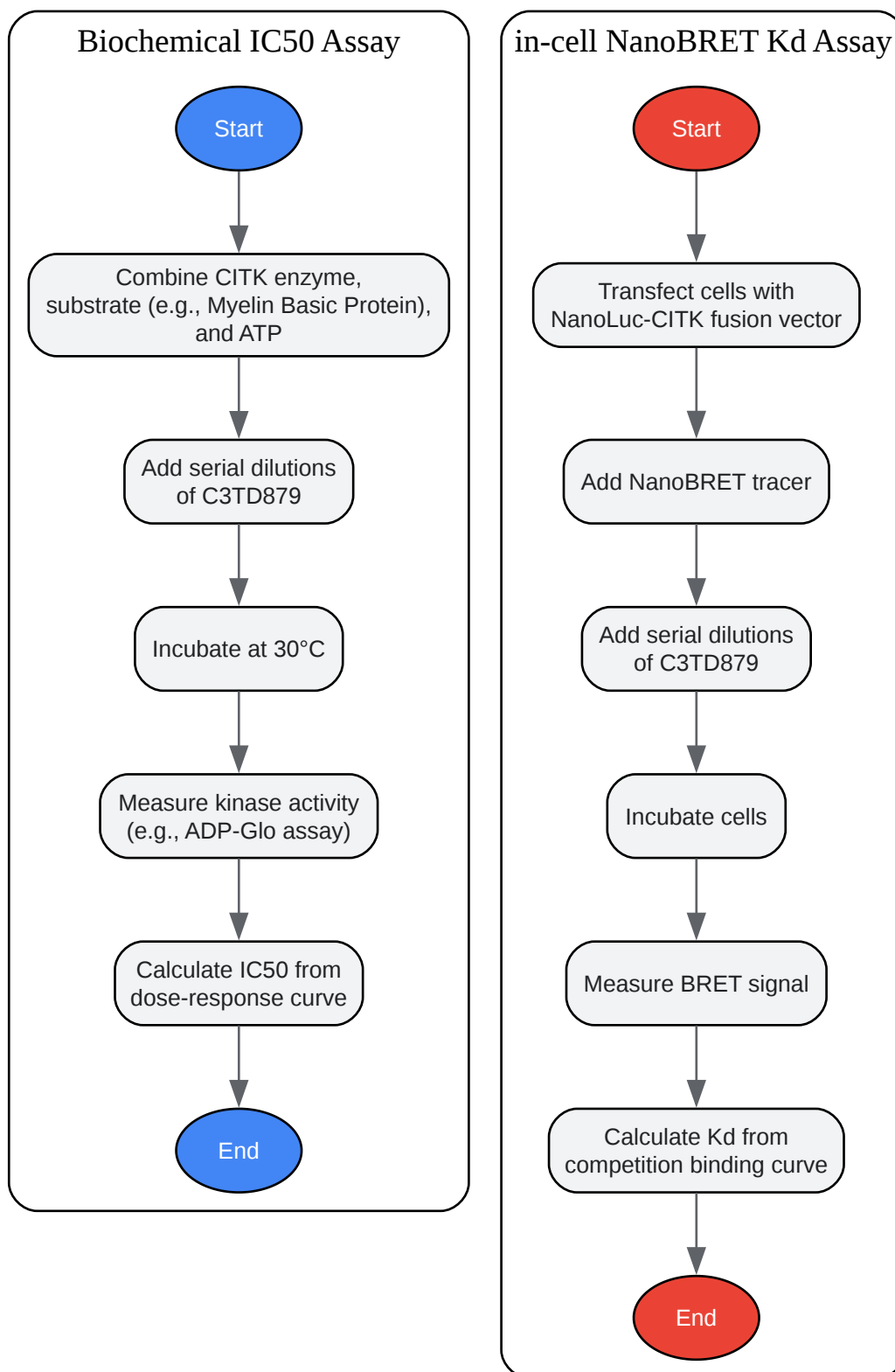
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Citron Kinase signaling pathway during cytokinesis and the general workflows for the key experimental assays used to characterize **C3TD879**.



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Caption: Citron Kinase Signaling Pathway in Cytokinesis.



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Caption: General Experimental Workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature for **C3TD879**.

Biochemical IC₅₀ Determination for CITK

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of **C3TD879** against Citron Kinase.

- Materials:
 - Recombinant human CITK enzyme
 - Myelin Basic Protein (MBP) as a substrate
 - ATP
 - **C3TD879**
 - Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - ADP-Glo™ Kinase Assay kit (Promega)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of **C3TD879** in DMSO, and then dilute in kinase buffer.
 - Add CITK enzyme and MBP substrate to the wells of a 384-well plate.
 - Add the diluted **C3TD879** or vehicle (DMSO) to the wells.
 - Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the K_m for CITK.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In-cell NanoBRET Target Engagement Assay for CITK

This protocol describes the method for quantifying the binding affinity (Kd) of **C3TD879** to full-length CITK in live cells.

- Materials:
 - HEK293 cells
 - Plasmid encoding NanoLuc®-CITK fusion protein
 - Transfection reagent (e.g., FuGENE® HD)
 - Opti-MEM® I Reduced Serum Medium
 - NanoBRET® Tracer
 - **C3TD879**
 - NanoBRET® Nano-Glo® Substrate
 - White, 384-well cell culture plates
- Procedure:
 - Seed HEK293 cells in 384-well plates.
 - Transfect the cells with the NanoLuc®-CITK fusion protein plasmid using a suitable transfection reagent and incubate for 24 hours.
 - Prepare serial dilutions of **C3TD879** in Opti-MEM®.
 - Add the NanoBRET® Tracer to all wells at its predetermined optimal concentration.

- Add the serially diluted **C3TD879** or vehicle to the wells.
- Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.
- Add the NanoBRET® Nano-Glo® Substrate to all wells.
- Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
- Calculate the NanoBRET® ratio (acceptor emission/donor emission).
- Plot the NanoBRET® ratio against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to determine the Kd value.

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References

- [1. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [2. medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- [3. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- Citron Kinase, a Rho-dependent Kinase, Induces Di-phosphorylation of Regulatory Light Chain of Myosin II - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/11111111/)]
- [5. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [6. pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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